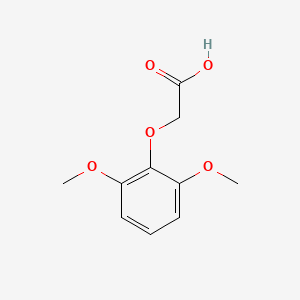

(2,6-Dimethoxy-phenoxy)-acetic acid

Description

Overview of Phenoxyacetic Acid Derivatives in Chemical Sciences

Phenoxyacetic acid (POA) and its derivatives are a class of organic compounds built upon an O-phenyl derivative of glycolic acid, featuring both a monocarboxylic acid and an aryl ether functional group. wikipedia.org The synthesis of the parent compound was first achieved in 1880 from sodium phenolate (B1203915) and sodium chloroacetate (B1199739). wikipedia.org

These compounds are notable for their wide range of applications, particularly in agriculture. Many chlorinated derivatives of phenoxyacetic acid are used as systemic herbicides to control broadleaf weeds. nih.gov The biological activity and efficacy of these herbicides are highly dependent on the type, number, and position of substituents on the aromatic ring. nih.gov For instance, well-known herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid) are part of this chemical family. nih.govnoaa.gov

Beyond herbicidal action, phenoxyacetic acid derivatives are utilized in the manufacturing of pharmaceuticals, fungicides, and dyes. chemicalbook.com The parent compound, phenoxyacetic acid, is also used as a food additive and a component in perfumes. wikipedia.orgchemicalbook.com The reactivity of the carboxylic acid group and the stability of the ether linkage make this scaffold a versatile building block in organic synthesis. chemicalbook.com

Table 1: Properties of Phenoxyacetic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈O₃ |

| Molar Mass | 152.15 g/mol |

| Appearance | White solid or tan powder |

| Melting Point | 98–99 °C |

| Acidity (pKa) | 3.7 |

| Synthesis | Reaction of sodium phenolate with sodium chloroacetate |

Significance of the 2,6-Dimethoxyphenoxy Moiety in Research

The 2,6-dimethoxyphenoxy group, which distinguishes (2,6-Dimethoxy-phenoxy)-acetic acid, is derived from 2,6-dimethoxyphenol (B48157). This moiety is significant in various research fields due to its unique chemical properties and biological relevance.

2,6-Dimethoxyphenol is a naturally occurring phenolic compound found in various plants and is noted for its sweet, smoky aroma, leading to its use as a flavoring agent. innospk.comnih.gov In biochemical research, it is widely used as a standard substrate for measuring the activity of laccase, an enzyme involved in lignin (B12514952) degradation. innospk.comresearchgate.net

The presence of two methoxy (B1213986) groups ortho to the phenolic hydroxyl group (or the ether linkage in the case of this compound) imparts specific characteristics. These groups can influence the molecule's conformation and electronic properties. Research has shown that the laccase-mediated oxidation of 2,6-dimethoxyphenol can produce dimers with significantly higher antioxidant capacity than the original molecule. researchgate.net This suggests that the 2,6-dimethoxyphenoxy moiety can be a source of potent antioxidant activity.

Furthermore, related structures like 2,6-dimethoxy-1,4-benzoquinone, which can be derived from the 2,6-dimethoxyphenol structure, have demonstrated a range of biological effects, including anti-inflammatory, antibacterial, and antineoplastic activities. medchemexpress.comnih.gov This highlights the potential of the 2,6-dimethoxyphenoxy scaffold as a key component in the design of new bioactive compounds.

Table 2: Research Applications of the 2,6-Dimethoxyphenoxy Moiety

| Area of Research | Application/Significance |

|---|---|

| Biochemistry | Substrate for measuring laccase enzyme activity. innospk.comresearchgate.net |

| Food Science | Used as a flavoring agent due to its distinct aroma. innospk.comnih.gov |

| Antioxidant Research | The moiety is a precursor to compounds with enhanced antioxidant properties. researchgate.net |

| Pharmaceutical Research | Related structures show anti-inflammatory and antineoplastic potential. medchemexpress.comnih.gov |

Research Landscape and Gaps for this compound

A review of the current scientific literature reveals a significant gap in research specifically focused on this compound. While its constituent parts are well-studied, the compound itself appears to be largely unexplored.

The existing research on related phenoxyacetic acid derivatives has concentrated heavily on halogenated (chloro-substituted) and methylated analogues due to their potent herbicidal properties. nih.gov For example, patents exist for the synthesis of 2,6-dimethyl-phenoxyacetic acid, an important intermediate for pharmaceuticals. google.com However, this focus has left the potential applications of other substituted derivatives, such as the dimethoxy variant, under-investigated.

The lack of dedicated studies on this compound presents a clear research opportunity. Key areas for future investigation would include:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce the compound in high purity and fully characterizing its physicochemical properties.

Biological Activity Screening: Investigating its potential as an herbicide, plant growth regulator, or antimicrobial agent, drawing parallels from other phenoxyacetic acids.

Pharmacological Potential: Exploring its antioxidant, anti-inflammatory, or other therapeutic properties, based on the known bioactivity of the 2,6-dimethoxyphenoxy moiety.

The study of this compound could therefore bridge the knowledge from two well-established areas of chemical research and potentially lead to the discovery of new compounds with novel applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-3-5-8(14-2)10(7)15-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUFTNXSWDHDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312387 | |

| Record name | (2,6-Dimethoxy-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95110-10-4 | |

| Record name | (2,6-Dimethoxy-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Total Synthesis of (2,6-Dimethoxy-phenoxy)-acetic acid

The primary route for the total synthesis of this compound and related phenoxyacetic acids is the Williamson ether synthesis, a robust and well-documented method for forming ether linkages.

Williamson Ether Synthesis Approaches to Phenoxyacetic Acids

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In the context of phenoxyacetic acids, the synthesis involves the reaction of a phenoxide ion with a haloacetic acid, typically chloroacetic or iodoacetic acid. miracosta.edu

The general mechanism involves two key steps:

Deprotonation of Phenol: A phenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the hydroxyl group and form a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of the haloacetic acid. This displaces the halide ion and forms the characteristic ether linkage of the phenoxyacetic acid. miracosta.edu

The reaction is typically carried out in a polar solvent and may require heating to proceed at a reasonable rate. The choice of the halide in the acetic acid derivative can influence reactivity, with iodoacetic acid generally being more reactive than chloroacetic acid.

General Reaction Scheme:

(A general representation of the Williamson ether synthesis where a substituted phenol reacts with a haloacetic acid in the presence of a base to yield a phenoxyacetic acid.)

(A general representation of the Williamson ether synthesis where a substituted phenol reacts with a haloacetic acid in the presence of a base to yield a phenoxyacetic acid.)

Synthesis from 2,6-Dimethoxyphenol (B48157) Precursors

The direct synthesis of this compound employs 2,6-dimethoxyphenol as the starting precursor, following the Williamson ether synthesis protocol. While direct literature for this exact transformation is sparse, the methodology is well-established through the synthesis of closely related analogs.

For instance, the synthesis of 2,6-dimethyl phenoxyacetic acid is achieved by reacting 2,6-xylenol (2,6-dimethylphenol) with chloroacetic acid in an aqueous solution of sodium hydroxide. google.comgoogle.com The reaction is typically heated to reflux for several hours to ensure completion. Upon cooling, the reaction mixture is acidified with a strong acid, like hydrochloric acid (HCl), to precipitate the final carboxylic acid product, which can then be isolated by filtration. google.com

A similar strategy is used to synthesize 2-(4-Formyl-2,6-dimethoxypphenoxy)acetic acid, where syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is reacted with iodoacetic acid and sodium hydroxide. The mixture is refluxed overnight, followed by acidification to yield the desired product. nih.gov This example demonstrates the compatibility of the Williamson ether synthesis with other functional groups, such as aldehydes, on the phenol ring.

Based on these established procedures, the synthesis of the title compound would proceed as follows:

Reaction Scheme for this compound:

(Synthesis of this compound from 2,6-dimethoxyphenol and chloroacetic acid using sodium hydroxide.)

(Synthesis of this compound from 2,6-dimethoxyphenol and chloroacetic acid using sodium hydroxide.)

Alternative Synthetic Routes and Their Academic Implications

While the Williamson ether synthesis is the most common and direct method, other strategies for forming aryl-alkyl ethers exist and hold academic interest. One of the primary alternatives is the Ullmann condensation. The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.orgsynarchive.com This method is particularly useful when the SN2 pathway of the Williamson synthesis is disfavored, although it often requires high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with specific ligands, which can improve yields and moderate reaction conditions. wikipedia.orgresearchgate.net

Another area of academic exploration involves novel catalytic systems that can facilitate ether synthesis under different conditions. For example, a catalytic Williamson ether synthesis (CWES) has been developed for high-temperature applications, using weak alkylating agents like alcohols or esters, which are typically unreactive under standard conditions. researchgate.net While not directly applied to phenoxyacetic acids, these high-temperature catalytic methods expand the scope of potential reagents for ether formation.

Furthermore, electrochemical methods, such as the Hofer-Moest reaction, represent a distinct approach. These reactions generate carbocations via anodic oxidation, which can then be trapped by nucleophiles like alcohols to form ethers. nih.gov This method avoids the use of alkyl halides and can be effective for creating sterically hindered ethers that are challenging to synthesize via SN2 pathways. nih.gov The academic implication of these alternative routes is the potential for milder reaction conditions, greater substrate scope, improved chemoselectivity, and the avoidance of halide reagents.

Synthetic Routes to Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies and the development of new functional molecules. Modifications typically target either the phenyl ring or the carboxylic acid moiety.

Introduction of Substituted Phenyl Rings

Introducing substituents onto the phenyl ring is most straightforwardly achieved by beginning the synthesis with an appropriately substituted phenol precursor. The Williamson ether synthesis is generally tolerant of a wide variety of functional groups on the aromatic ring, allowing for the synthesis of a diverse library of phenoxyacetic acid derivatives. jetir.org

For example, researchers have synthesized derivatives by reacting various substituted phenols (e.g., with bromo, chloro, or methyl groups) with haloacetic acids to explore their biological activities. jetir.org The synthesis of 2-methyl-4-chlorophenoxyacetic acid is achieved by first synthesizing 2-methyl-phenoxyacetic acid and then performing a chlorination reaction. google.com This highlights a two-step approach where the phenoxyacetic acid core is first formed and then further functionalized.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for synthesizing a wide range of derivatives, including esters, amides, and other related compounds.

Esterification: Phenoxyacetic acids can be converted to their corresponding esters through various methods. A common laboratory procedure involves Fischer esterification, which requires reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, more advanced activating agents can be used for milder and more efficient esterification. For example, phosphonitrilic chloride (PNT) in combination with N-methyl morpholine (NMM) has been shown to be an effective system for activating phenoxyacetic acids to couple with phenols, affording phenoxyacetic acid esters in good yields under mild conditions.

Amidation: The synthesis of amides from phenoxyacetic acids typically involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. This method is widely used to create phenoxyacetamides. Researchers have also synthesized phenoxyacyl-ethanolamides to study their biological effects. nih.gov

Other Modifications: The carboxylic acid can also serve as a precursor for more complex heterocyclic structures. For instance, phenoxyacetic acid derivatives can be condensed with ketones to form chalcones, which can then be reacted with acid hydrazides to form pyrazoline derivatives. nih.gov This demonstrates how the core structure can be elaborated into more complex molecular frameworks for medicinal chemistry applications.

Compound Index

Synthesis of Spiro Compounds and Heterocyclic Derivatives

This compound serves as a versatile building block for the synthesis of more complex molecules, including spiro compounds and various heterocyclic systems. The presence of the carboxylic acid functional group allows for a range of chemical transformations.

One notable application is in the construction of spiro-pyrrolidine-oxindoles. This synthesis can be achieved through a 1,3-dipolar cycloaddition reaction. The azomethine ylides, generated in situ from the reaction of isatin and an amino acid like sarcosine, react with dipolarophiles to form the spirocyclic framework. beilstein-journals.org While not a direct reaction of this compound itself, its derivatives can be incorporated into such multi-component reactions to introduce the dimethoxyphenoxy moiety into the final spiro compound.

Furthermore, the carboxylic acid group is a key feature for synthesizing a variety of heterocyclic derivatives.

Oxadiazoles: The acid can be converted to its corresponding hydrazide, which upon reaction with various reagents, can cyclize to form 1,3,4-oxadiazole rings. ijrrr.com

Triazoles and Thiadiazoles: The intermediate thiosemicarbazide, formed from the reaction of the acid hydrazide with isothiocyanates, can be cyclized under acidic or basic conditions to yield triazole or thiadiazole derivatives, respectively. ijrrr.com

Benzimidazoles: Condensation of this compound with o-phenylenediamines is a common method for the synthesis of benzimidazole derivatives. amazonaws.com

These synthetic routes highlight the utility of this compound as a precursor for generating a diverse library of complex heterocyclic and spirocyclic molecules.

Process Optimization in Chemical Synthesis

Optimizing the synthetic process for this compound is crucial for improving efficiency, reducing costs, and minimizing environmental impact. Key areas of focus include catalytic methods, reaction conditions, and the application of green chemistry principles.

The synthesis of phenoxyacetic acids is often achieved via the Williamson ether synthesis, reacting a phenol with an α-haloacetic acid in the presence of a base. The choice of catalyst and conditions significantly impacts the reaction's success.

Base and Solvent Systems: A common laboratory-scale synthesis involves reacting 2,6-dimethoxyphenol with iodoacetic acid in the presence of a strong base like sodium hydroxide in an aqueous solution, followed by refluxing. nih.gov Another approach uses potassium carbonate as the base in a solvent like dimethylformamide (DMF). mdpi.com

Catalysts: Phosphonitrilic chloride (PNT) has been used as an activator for the esterification of phenoxyacetic acids with phenols in the presence of N-methyl morpholine, demonstrating a catalytic approach to forming derivatives of the target compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. This technique can be applied to the synthesis of spiro heterocycles, suggesting its potential applicability to the synthesis of this compound and its derivatives, aligning with energy efficiency principles. nih.gov

Table 1: Comparison of Synthetic Conditions for Phenoxyacetic Acid Derivatives

| Reactants | Base/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Syringaldehyde, Iodoacetic acid | Sodium Hydroxide | Water | Reflux | nih.gov |

| Aldehydes, Ethyl bromoacetate | Potassium Carbonate | DMF | Stirring, 12h | mdpi.com |

| Phenoxyacetic acid, Phenols | PNT, N-methyl morpholine | Chloroform | Room Temperature |

Maximizing yield and ensuring high purity are paramount in chemical synthesis. For this compound, several factors are critical.

Reaction Time and Stoichiometry: In a typical Williamson ether synthesis, reaction times can be lengthy, sometimes requiring reflux overnight. nih.gov Optimizing the molar ratios of the phenol, haloacetic acid, and base is essential to drive the reaction to completion and minimize side products. A patent for a similar compound, 2,6-dimethyl phenoxyacetic acid, describes a multi-step addition of reagents and refluxing for 6-8 hours to ensure the reaction is complete. google.com

Purification: After the reaction, the product is typically precipitated by acidifying the reaction mixture. nih.gov Recrystallization is a common method for purification. Solvents such as ethanol-water mixtures or dichloromethane/acetone can be used to obtain high-purity crystalline products. nih.govgoogle.com The choice of solvent is crucial for effectively removing unreacted starting materials and byproducts. For instance, a patent describes recrystallization from an ethanol-water solution to obtain a pure product. google.com Another method involves washing with a sodium bicarbonate solution to remove acidic impurities before final purification. ijrrr.com

Incorporating green chemistry principles into the synthesis of this compound aims to create more sustainable and environmentally friendly processes. The twelve principles of green chemistry provide a framework for this optimization. nih.govacs.org

Safer Solvents and Auxiliaries: Traditional syntheses often use organic solvents like DMF or chloroform. mdpi.com A key green chemistry goal is to replace these with safer alternatives. nih.gov Performing the reaction in an aqueous medium, as described in some procedures, is a significant step towards a greener process. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov The Williamson ether synthesis is generally atom-economical, but optimizing conditions to prevent byproduct formation further improves this aspect.

Design for Energy Efficiency: Energy requirements should be minimized. nih.gov Conducting reactions at ambient temperature and pressure is ideal. acs.org The use of microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times from hours to minutes. nih.gov

Catalysis: Using catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can often be recycled, reducing waste. nih.gov Exploring recyclable catalysts for the synthesis of this compound is an important area for green process development.

By focusing on these principles, the synthesis can be made more efficient, less hazardous, and more sustainable. imist.maresearchgate.netfirp-ula.org

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of (2,6-Dimethoxy-phenoxy)-acetic acid by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic arrangement within a molecule. While specific experimental NMR data for this compound were not found in the surveyed literature, analysis of related compounds and spectral prediction tools provide valuable insights.

For comparison, the ¹H and ¹³C NMR spectra of various phenols and their derivatives have been extensively studied. For instance, the spectra for compounds like 2-methoxyphenol and 2,6-dimethylphenol (B121312) have been documented, offering a basis for predicting the chemical shifts in this compound. rsc.org The presence of methoxy (B1213986) groups and the acetic acid moiety would be expected to produce characteristic signals. The protons of the methoxy groups would likely appear as a singlet in the range of 3.5-4.0 ppm in the ¹H NMR spectrum. The aromatic protons would exhibit a specific splitting pattern depending on their substitution, and the methylene (B1212753) protons of the acetic acid group would likely be observed as a singlet.

In the ¹³C NMR spectrum, distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbons, and the methylene carbon would be anticipated. The chemical shifts of these carbons provide crucial information about the electronic environment of each atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on computational predictions and awaits experimental verification.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170-175 |

| Aromatic C-O | ~150-155 |

| Aromatic C-H | ~105-125 |

| Methylene (O-CH₂) | ~65-70 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While a specific experimental IR spectrum for this compound was not available in the reviewed sources, the expected characteristic absorption bands can be inferred from related structures.

The IR spectrum of the parent compound, 2,6-dimethoxyphenol (B48157), shows characteristic peaks for the O-H and C-O stretching vibrations. nist.gov For this compound, the spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A sharp and intense peak corresponding to the C=O (carbonyl) stretching of the carboxylic acid would be expected around 1700-1760 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for the ether linkages and the aromatic ring, typically found in the 1000-1300 cm⁻¹ region, and C-H stretching vibrations of the aromatic ring and the methoxy groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700-1760 (strong) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₂) | Stretching | 2850-2960 |

| Aryl Ether (C-O) | Stretching | 1200-1275 (asymmetric) |

| 1000-1075 (symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy.

Although specific experimental mass spectrometry data for this compound were not found in the searched literature, predicted collision cross-section values for various adducts have been calculated for the related compound 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid. uni.lu For this compound, the molecular ion peak [M]⁺ would be expected, and its high-resolution measurement would confirm the molecular formula. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the methoxy groups (-OCH₃), and cleavage of the ether linkage.

Crystallographic Analysis and Solid-State Structure

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Studies

In a closely related compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, single-crystal X-ray diffraction analysis showed that it crystallizes in the monoclinic space group P2₁/c. nih.gov The acetic acid chain in this molecule is twisted out of the plane of the benzene (B151609) ring. nih.gov The crystal structure is stabilized by various intermolecular interactions, including C-H···O and C-H···π interactions, which create a corrugated sheet-like structure. nih.gov These findings for a similar molecule provide a valuable comparative framework for understanding the solid-state structure of this compound.

Table 3: Crystallographic Data for (2,6-dimethoxyphenyl)acetic acid and a Related Compound

| Parameter | (2,6-dimethoxyphenyl)acetic acid ajchem-b.com | 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid nih.gov |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 7.66(4) | 9.350(2) |

| b (Å) | 8.16(4) | 7.416(1) |

| c (Å) | 8.65(3) | 17.374(8) |

| α (°) | 90 | 90 |

| β (°) | 90 | 113.67(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 503(4) | 1103.4(6) |

Conformational Analysis and Hydrogen Bonding Networks

The conformation of phenoxyacetic acids, including the spatial arrangement of the carboxylic acid group relative to the phenoxy ring, is a key determinant of their properties. This conformation is heavily influenced by both intramolecular and intermolecular hydrogen bonds.

In a closely related compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, the carboxylic acid chain adopts an [ap,ap] conformation. nih.gov This specific arrangement, where the carboxyl hydrogen points away from the carbonyl group, is noteworthy because the sp conformer is generally more stable. nih.gov The adoption of the less common ap state is attributed to the formation of an intramolecular bifurcated hydrogen bond. nih.gov This interaction involves the carboxylic acid hydrogen and the oxygen atoms of both the ether linkage and the adjacent methoxy group, creating a stable cyclic arrangement.

Hydrogen bonding is a dominant force in the crystal structures of phenoxyacetic acids, often leading to the formation of predictable supramolecular assemblies known as synthons. The carboxylic acid group is a powerful hydrogen bond donor, capable of forming strong O-H···O interactions. In many substituted phenoxyacetic acids, this leads to the creation of centrosymmetric dimers, where two molecules are linked through a pair of hydrogen bonds, forming a characteristic R²₂(8) ring motif.

Crystal Packing and Intermolecular Interactions

For instance, in the crystal structure of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, weak intermolecular hydrogen bonds and C-H···π interactions assemble molecules into corrugated sheets. nih.govresearchgate.net These sheets are then stacked upon one another, stabilized by further weak C-H···O hydrogen bonds and modest π–π interactions between the aromatic rings of adjacent molecules. nih.gov The interplay of these forces dictates the final three-dimensional architecture of the crystal. The specific interactions, such as C-H···O and C-H···π, create motifs like sawtooth ribbons that propagate through the crystal lattice. nih.gov

Computational Chemistry for Structural Insights

Computational methods provide powerful tools for investigating the structural and electronic properties of molecules like this compound, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com For molecules such as this compound, DFT calculations can be used to determine optimized molecular geometry, predict vibrational frequencies (FT-IR and Raman spectra), and analyze electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter, as it provides information about the molecule's chemical reactivity and the charge transfer interactions occurring within it. researchgate.net DFT studies on related phenoxyacetic acid herbicides have successfully correlated theoretical wavenumbers with experimental spectra, validating the computational models. researchgate.net Furthermore, calculations of molecular electrostatic potential (MEP) maps can identify the regions of a molecule that are rich or poor in electrons, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.netmdpi.com An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the system evolves over time. researchgate.net

For this compound, MD simulations could be employed to study its conformational flexibility in different solvents, investigate the stability of hydrogen-bonding networks, and explore its interactions with other molecules or surfaces. mdpi.commdpi.com For example, MD simulations can model the adsorption of molecules onto a metal surface or elucidate the complex dynamics of anion exchange processes. mdpi.commdpi.com The technique provides an atomistic-level view of dynamic processes that are often difficult to probe experimentally. mdpi.com

Hirshfeld Surface Analysis and Interaction Energies

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal. acharyainstitutes.innih.gov The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify and analyze different types of intermolecular contacts. acharyainstitutes.in

Biological and Pharmacological Research Applications

Antioxidant Activity Studies

The capacity of a compound to neutralize free radicals is a critical measure of its antioxidant potential. Phenolic acids are widely studied for these properties, and various assays are employed to quantify their effectiveness.

Standard in vitro methods are used to determine the free-radical scavenging ability of compounds. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov

DPPH Assay: This method measures the ability of an antioxidant to donate an electron and decolorize a methanol solution of the stable DPPH radical. nih.gov The decrease in absorbance at 517 nm is proportional to the radical scavenging activity. scielo.br

ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. mdpi.com Antioxidants reduce this radical, causing a loss of color that is measured spectrophotometrically at 734 nm. scielo.br

FRAP Assay: The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants. e3s-conferences.org The resulting intense blue color has an absorption maximum at 595 nm. scielo.br

While specific antioxidant activity data for (2,6-Dimethoxy-phenoxy)-acetic acid is not extensively detailed in current literature, the performance of structurally related phenolic acids in these assays provides a basis for its potential efficacy. The table below shows the antioxidant activities of various phenolic acids, illustrating the range of potencies within this chemical class.

Antioxidant Activity of Various Phenolic Acids (EC50 in µg/mL)

| Phenolic Acid | DPPH Radical Scavenging (EC50) | ABTS Radical Scavenging (EC50) |

|---|---|---|

| Caffeic Acid | 2.78 ± 0.12 | 1.15 ± 0.04 |

| Protocatechuic Acid | 4.27 ± 0.07 | 1.89 ± 0.05 |

| Ferulic Acid | 10.41 ± 0.25 | 2.41 ± 0.07 |

| p-Coumaric Acid | 29.74 ± 0.41 | 3.89 ± 0.11 |

| p-Hydroxybenzoic Acid | >1000 | >1000 |

Enzymatic modification is a strategy used to enhance the bioactive properties of phenolic compounds. researchgate.net Research on 2,6-dimethoxyphenol (B48157), a structural precursor to this compound, has demonstrated that its oxidation using a laccase enzyme can lead to the formation of a dimer. researchgate.net This enzymatically synthesized dimer exhibited significantly higher antioxidant capacity compared to the original 2,6-dimethoxyphenol substrate when tested using DPPH and FRAP assays. researchgate.net Specifically, the dimer showed an increase in antioxidant activity for FRAP and DPPH of 119.32% and 93.25%, respectively, in comparison to the substrate. researchgate.net These findings suggest that similar enzymatic approaches could potentially be applied to this compound to produce derivatives with enhanced antioxidant properties. researchgate.net

The antioxidant capacity of phenolic acids is intrinsically linked to their chemical structure. scielo.br Key structural features that influence this activity include the number and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the benzene (B151609) ring, as well as the nature of the carboxylic acid side chain. nih.gov

Studies have shown that methoxy (B1213986) groups can promote the antioxidant activities of phenolic acids. nih.gov Furthermore, the side chain plays a crucial role; phenolic acids with a -CH₂COOH (phenylacetic) or -CH=CHCOOH (cinnamic) side chain tend to exhibit enhanced antioxidant activities compared to those with a direct -COOH (benzoic) attachment. nih.gov This enhancement is related to a decrease in the dissociation energy of the phenolic hydroxyl bond, which facilitates hydrogen atom transfer to scavenge free radicals. nih.gov

Based on these principles, the structure of this compound, which contains two electron-donating methoxy groups and a -CH₂COOH moiety, is theoretically favorable for antioxidant activity.

Antimicrobial Research

The potential of phenoxy-acetic acid derivatives as antimicrobial agents is an active area of investigation. This research includes evaluating their efficacy against a range of pathogenic bacteria and fungi.

Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) are common pathogens used to screen for antibacterial activity. grimsa.org Acetic acid itself is known to have a broad microbiological spectrum and excellent bactericidal effects, even at low concentrations. nih.gov Studies have shown that a 5% concentration of acetic acid can achieve a complete reduction (>5-log steps) of E. coli and S. aureus on surfaces. nih.gov

While specific research on the antibacterial efficacy of this compound is limited, the general activity of phenolic compounds and acetic acid suggests it may possess inhibitory properties. The activity of various phytochemicals against these strains is often categorized by the diameter of the inhibition zone in disc diffusion assays.

Classification of Antibacterial Activity by Inhibition Zone Diameter

| Inhibition Zone Diameter | Level of Activity |

|---|---|

| <5 mm | Weak |

| 5 - 10 mm | Moderate |

| 10 - 20 mm | Strong |

| >20 mm | Very Strong |

The investigation into the broader antimicrobial spectrum of phenoxy-acetic acid derivatives includes their potential against fungi and viruses. Acetic acid has demonstrated antifungal activity against species such as Aspergillus brasiliensis and Candida albicans at concentrations of 5-10%. nih.gov It has also shown virucidal efficacy against enveloped viruses. nih.gov

Mechanism of Antimicrobial Action

While specific studies detailing the antimicrobial mechanism of this compound are not extensively available, research into the broader class of phenoxyacetic acid derivatives indicates a range of antimicrobial activities. Various synthesized derivatives have been screened for in-vitro activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis, as well as fungal strains. jetir.org Certain 4-phenylazo-phenoxyacetic acids have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Investigations into the structurally similar compound, phenylacetic acid (PAA), offer potential insights into the mechanisms that might be employed by phenoxyacetic acid derivatives. The antibacterial mechanism of PAA against Agrobacterium tumefaciens has been shown to involve the destruction of cell membrane integrity, leading to the leakage of nucleic acids and proteins. nih.gov Further proposed actions include the inhibition of total protein synthesis and the disruption of key enzymes in the tricarboxylic acid (TCA) cycle, which affects cellular metabolism. nih.gov These mechanisms, centered on compromising cellular structure and metabolic function, are characteristic of broad-spectrum antimicrobial agents. nih.gov

Anti-inflammatory Research

Derivatives of phenoxyacetic acid have been a significant focus of anti-inflammatory research, particularly in the development of selective inhibitors for the cyclooxygenase-2 (COX-2) enzyme.

Cyclooxygenase (COX) Inhibition Studies (COX-1, COX-2)

The primary mechanism for the anti-inflammatory action of phenoxyacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. nih.gov A key goal in this area of research is the development of agents that selectively inhibit the inducible COX-2 isoform, which is upregulated during inflammation, while sparing the constitutive COX-1 isoform that is involved in protecting the gastrointestinal lining. nih.govmdpi.com

Numerous studies have synthesized and evaluated novel phenoxyacetic acid derivatives for their COX inhibitory potential. Certain pyrazoline-phenoxyacetic acid derivatives emerged as highly potent and selective COX-2 inhibitors, with IC50 values of 0.03 µM for the COX-2 enzyme. nih.gov Other research has identified novel derivatives with significant COX-2 inhibition, showing IC50 values in the range of 0.06–0.09 μM. nih.govnih.gov These values are comparable to or exceed the potency of established COX-2 inhibitors like Celecoxib.

| Compound Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Compound | COX-2 IC50 (µM) of Ref. |

|---|---|---|---|---|---|

| Pyrazoline-phenoxyacetic acid derivative 6a | 10.96 | 0.03 | 365.4 | Celecoxib | 0.05 |

| Pyrazoline-phenoxyacetic acid derivative 6c | 5.91 | 0.03 | 196.9 | Celecoxib | 0.05 |

| Novel phenoxyacetic acid derivative 5d | 10.01 | 0.09 | 111.22 | Celecoxib | 0.05 |

| Novel phenoxyacetic acid derivative 5f | 8.00 | 0.06 | 133.33 | Celecoxib | 0.05 |

| Novel phenoxyacetic acid derivative 10f | 8.89 | 0.08 | 111.12 | Celecoxib | 0.05 |

Data sourced from studies on pyrazoline-phenoxyacetic acid and other novel phenoxyacetic acid derivatives. nih.govnih.gov

In Vivo Anti-inflammatory Models

The anti-inflammatory efficacy of promising phenoxyacetic acid derivatives has been confirmed in established in vivo models of acute inflammation. The carrageenan-induced paw edema model in rats is a standard assay used to evaluate anti-inflammatory activity. mdpi.comcreative-biolabs.com In this model, the injection of carrageenan induces a localized inflammatory response characterized by swelling (edema). nih.gov

Novel phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory effects in this model. For instance, select compounds were found to inhibit carrageenan-induced paw thickness by as much as 63.35% and reduce the corresponding gain in paw weight by 68.26% five hours after injection. nih.govmdpi.com These results provide strong evidence of the compounds' potent anti-inflammatory properties in a living system. mdpi.com

| Compound | Inhibition of Paw Thickness (%) | Inhibition of Paw Weight (%) | Reference Compound | Inhibition of Paw Thickness by Ref. (%) |

|---|---|---|---|---|

| Compound 5f | 63.35 | 68.26 | Celecoxib | 63.52 |

| Compound 7b | 46.51 | 64.84 | Celecoxib | 63.52 |

Results measured 5 hours post-carrageenan injection. mdpi.com

Cytokine Modulation (e.g., TNF-α, PGE-2)

The anti-inflammatory effects of phenoxyacetic acid derivatives extend to the modulation of key pro-inflammatory cytokines and mediators. Tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2) are pivotal in the inflammatory cascade. nih.govnih.govmdpi.com High levels of these mediators are associated with the progression of inflammation. scispace.com

Studies on active phenoxyacetic acid compounds have shown that they can significantly reduce the levels of these inflammatory molecules. In the exudate from the carrageenan-induced paw edema model, certain derivatives were able to lower TNF-α levels by up to 64.88% and PGE-2 levels by up to 60.58%. nih.govmdpi.com This demonstrates that their anti-inflammatory action is, at least in part, due to the suppression of key inflammatory signaling molecules. mdpi.com

| Compound | Reduction in TNF-α (%) | Reduction in PGE-2 (%) | Reference Compound | Reduction in TNF-α by Ref. (%) | Reduction in PGE-2 by Ref. (%) |

|---|---|---|---|---|---|

| Compound 5f | 61.04 | 60.58 | Celecoxib | 63.52 | 60.16 |

| Compound 7b | 64.88 | 57.07 | Celecoxib | 63.52 | 60.16 |

Data obtained from exudate in carrageenan-induced paw edema model. mdpi.com

Anticancer and Cytotoxicity Investigations

The potential of phenoxyacetic acid derivatives as anticancer agents has been explored through in vitro cytotoxicity assays against various human cancer cell lines.

In Vitro Cytotoxicity Assays on Cancer Cell Lines (e.g., HeLa, HepG-2, NCI-H460)

Research has focused on evaluating the cytotoxic effects of phenoxyacetic acid derivatives on different cancer cell lines to determine their potential as chemotherapeutic agents. Studies on closely related phenoxyacetamide derivatives have shown significant cytotoxic activity against the human hepatocellular carcinoma (HepG-2) cell line. mdpi.com One derivative, in particular, exhibited a potent cytotoxic effect with an IC50 value of 1.43 µM, which was more potent than the reference drug 5-Fluorouracil (IC50 of 5.32 µM) in the same study. mdpi.com Another derivative showed an IC50 of 6.52 µM against HepG-2 cells. mdpi.com

| Compound | IC50 (µM) | Reference Compound | IC50 of Ref. (µM) |

|---|---|---|---|

| Phenoxyacetamide Derivative I | 1.43 | 5-Fluorouracil | 5.32 |

| Phenoxyacetamide Derivative II | 6.52 | 5-Fluorouracil | 5.32 |

Data from a study on novel semi-synthetic phenoxyacetamide derivatives. mdpi.com

Within the scope of the conducted research, no specific cytotoxicity data for this compound or its direct derivatives were found for the human cervical cancer (HeLa) or non-small cell lung cancer (NCI-H460) cell lines.

Mechanisms of Cell Proliferation Inhibition and Cell Death

There is currently no available scientific data detailing the mechanisms by which this compound may inhibit cell proliferation or induce cell death. Research into its potential cytostatic or cytotoxic effects, including its impact on the cell cycle, apoptosis, or other forms of programmed cell death, has not been reported in the peer-reviewed literature.

Other Biological Activities

Reactivity with Biological Radicals (e.g., Hydroxyl Radical)

Scientific investigations into the reactivity of this compound with biological radicals, such as the hydroxyl radical, have not been documented. Consequently, its potential antioxidant or pro-oxidant activities, as well as its capacity to scavenge or generate reactive oxygen species, remain unknown.

Enzyme Agonism (e.g., FFA1 Agonists)

There is no evidence in the current body of scientific literature to suggest that this compound acts as an agonist for the free fatty acid receptor 1 (FFA1) or any other enzyme. Its potential to bind to and activate specific enzymatic targets has not been explored.

Modulation of Oxygen Release Properties

The effect of this compound on the oxygen-release properties of molecules such as hemoglobin has not been a subject of scientific inquiry. Therefore, any potential role it might play in modulating oxygen transport and delivery in biological systems is yet to be determined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on Biological Activity

The biological profile of (2,6-Dimethoxy-phenoxy)-acetic acid is intrinsically linked to the nature and position of substituents on its aromatic ring and acetic acid side chain. Researchers have systematically introduced different chemical moieties to probe the SAR and optimize for desired biological effects.

Effect of Halogenation on Activity

The introduction of halogen atoms into a molecular scaffold is a common strategy in medicinal chemistry to modulate its electronic properties, lipophilicity, and metabolic stability. In the context of phenoxyacetic acid derivatives, chlorination of the aromatic ring has been shown to influence their herbicidal and biological activities. mdpi.com The position and number of chlorine atoms can alter the electronic charge distribution across the molecule, which in turn affects its reactivity and interaction with biological receptors. mdpi.com For instance, studies on chloroderivatives of phenoxyacetic acid have demonstrated that these substitutions can modify their antimicrobial and cytotoxic effects. mdpi.com While direct studies on the halogenation of this compound are not extensively documented, research on related structures, such as 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide, indicates that substitutions on the benzoyl moiety significantly impact biological activity. For example, a 2,6-difluoro substitution, which is optimal for some chitin (B13524) synthesis inhibitors, was found to be detrimental in this particular series. nih.gov This highlights that the effect of halogenation is highly context-dependent and relies on the specific molecular framework and biological target.

Influence of Alkyl and Alkoxy Groups

The two methoxy (B1213986) groups at the 2 and 6 positions of the phenoxy ring are defining features of the parent compound. The influence of these and other alkyl and alkoxy groups on biological activity has been a subject of investigation in related molecular series. For example, in a series of (aryloxy)acetic acid derivatives related to L-triiodothyronine, the presence and nature of alkyl substituents were found to be critical for potent binding to the rat liver nuclear L-T3 receptor. nih.gov Specifically, certain methyl-substituted derivatives demonstrated unprecedented potency. nih.gov

Role of Amine and Hydrazone Moieties

The incorporation of amine and, more specifically, hydrazone functionalities into the this compound scaffold represents a significant structural modification that can impart a wide range of biological activities. Hydrazones, characterized by the -C=N-NH- linkage, are known to possess diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.govimpactfactor.org

The synthesis of hydrazone derivatives from phenoxyacetic acids can lead to compounds with enhanced biological profiles. For instance, various hydrazone derivatives have been reported to exhibit significant anti-inflammatory activity. nih.gov The general structure of these derivatives allows for a variety of substitutions, which can be optimized to improve potency and reduce toxicity. nih.govmdpi.com Studies on hydrazone derivatives of other carboxylic acids have shown that the nature of the aromatic aldehyde or ketone used to form the hydrazone is a key determinant of the resulting biological activity. mdpi.com While specific studies on hydrazone derivatives of this compound are limited, the extensive research on hydrazones as a class suggests that such derivatives would be promising candidates for a range of therapeutic applications. eurekaselect.com

Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Phenoxyacetic Acid Analogs

| Substitution | Effect on Biological Activity | Relevant Compound Class |

| Halogenation (e.g., Chlorine) | Modulates electronic properties, lipophilicity, and metabolic stability; can alter antimicrobial and cytotoxic effects. mdpi.com | Chloroderivatives of phenoxyacetic acid |

| Alkyl Groups (e.g., Methyl) | Can significantly enhance binding affinity to specific receptors. nih.gov | (Aryloxy)acetic acid derivatives |

| Alkoxy Groups (e.g., Methoxy) | The 2,6-dimethoxy pattern can be crucial for a baseline level of activity, which is then modulated by other substitutions. nih.gov | 2,6-dimethoxybenzoylamino isoxazoles |

| Hydrazone Moiety | Can introduce a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netnih.gov | Hydrazone derivatives of various carboxylic acids |

Conformational Analysis and Receptor Interactions

Understanding the three-dimensional structure of this compound and how it interacts with biological macromolecules is fundamental to elucidating its mechanism of action. Conformational analysis and molecular modeling techniques provide invaluable insights into these aspects.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of a ligand within the active site of a receptor and in identifying key interactions that stabilize the complex. nih.gov

While specific molecular docking studies for this compound are not widely available in the literature, docking analyses of structurally related compounds have provided valuable information. For instance, docking studies of various bioactive compounds have revealed the importance of hydrogen bonds and hydrophobic interactions in ligand-receptor recognition. nih.gov In studies of other heterocyclic compounds, molecular docking has successfully identified key active site residues involved in molecular recognition and has helped to rationalize the observed biological activities. nih.govnih.gov For this compound and its derivatives, molecular docking could be employed to screen for potential biological targets and to guide the design of new analogs with improved binding affinity and selectivity.

Hydrogen Bonding and Other Non-Covalent Interactions

The solid-state conformation and crystal packing of this compound and its derivatives are governed by a network of non-covalent interactions, including hydrogen bonds, π-stacking, and van der Waals forces. nih.govresearchgate.netrsc.org A detailed analysis of the crystal structure of a closely related compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, provides significant insight into these interactions. In this molecule, the carboxylic acid chain adopts an [ap,ap] conformation, which is stabilized by two intramolecular O-H···O hydrogen bonds. The crystal structure is further organized by intermolecular C-H···O hydrogen bonds and π-π stacking interactions, which lead to the formation of corrugated sheets.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are pivotal in modern drug discovery and chemical biology, providing a framework to correlate the chemical structure of a compound with its biological activity. frontiersin.org These computational methodologies leverage statistical models to predict the activity of new molecules, thereby streamlining the hit-to-lead optimization process and reducing the reliance on extensive experimental screening. researchgate.net For a compound like this compound, QSAR studies can elucidate the key structural features that govern its biological effects.

Computational Models for Activity Prediction

The prediction of biological activity for compounds such as this compound relies on the development of robust computational models. These models are trained on datasets of molecules with known activities to establish a mathematical relationship between chemical structure and biological effect. plos.org

A variety of modeling techniques are employed in QSAR studies. Machine learning algorithms are particularly prevalent. nih.gov Methods like Multiple Linear Regression (MLR) can create simple, interpretable linear models, while more complex, non-linear relationships are often captured by Artificial Neural Networks (ANN), Support Vector Machines (SVM), and ensemble methods like Random Forest (RF). nih.govnih.gov For instance, Random Forest models have demonstrated high performance in predicting biological activity, achieving high R² values (a measure of predictive power) in various studies. nih.gov These models can effectively handle large numbers of molecular descriptors and identify the most relevant ones for predicting the activity of new compounds. nih.gov

Another approach involves the use of programs like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound. bmc-rm.orgmdpi.com Such tools compare the structure of a new molecule, like this compound, against a large database of known bioactive compounds to estimate its likely pharmacological and toxicological profile. bmc-rm.org The robustness of any QSAR model is critical and is typically validated through rigorous internal (cross-validation) and external (prediction on a new set of compounds) validation techniques to ensure its predictive reliability. scholarsresearchlibrary.comunc.edu

Table 1: Common Computational Models in QSAR

| Model Type | Description | Common Application |

|---|---|---|

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. It creates a linear relationship. | Used for establishing simple, interpretable relationships between a small number of descriptors and activity. nih.gov |

| Artificial Neural Network (ANN) | A computational model inspired by the structure and function of biological neural networks. It is capable of modeling complex, non-linear relationships. | Applied for complex QSAR problems where the structure-activity relationship is not linear. nih.gov |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Widely used for its high accuracy, ability to handle large datasets and many variables, and its resistance to overfitting. nih.gov |

Molecular Descriptors and Their Correlation with Activity

The foundation of any QSAR model is the use of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. frontiersin.org These descriptors encode physicochemical, topological, and electronic properties that are believed to influence the compound's interaction with a biological target. frontiersin.orgnih.gov For this compound, relevant descriptors would characterize its size, shape, polarity, and hydrogen bonding capacity.

Molecular descriptors are broadly categorized:

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity (MR), molecular weight (MW), and pKa. Lipophilicity, for example, is crucial for membrane permeability and reaching the target site. frontiersin.org

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule. researchgate.net Indices such as the Wiener index, Zagreb indices, and Kier & Hall's molecular connectivity indices (chi indices) describe molecular size, branching, and shape. frontiersin.orgnih.govresearchgate.net They are computationally inexpensive and have been successfully used in numerous QSAR studies. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are critical for understanding interactions like hydrogen bonding and electrostatic interactions with a receptor. frontiersin.org

3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to the molecular volume and surface area.

The core of a QSAR study involves finding a statistically significant correlation between a set of these descriptors and the observed biological activity. researchgate.net For example, a QSAR model might reveal that the biological activity of a series of phenoxyacetic acid derivatives is positively correlated with lipophilicity and negatively correlated with molecular weight. Such a finding would guide the synthesis of new analogues with potentially improved potency by modifying the structure to increase lipophilicity while constraining its size. The selection of descriptors is a critical step, as including too many or irrelevant descriptors can lead to overfitting and a non-robust model. frontiersin.org

Table 2: Key Molecular Descriptor Types and Their Significance

| Descriptor Category | Example Descriptors | Significance in QSAR |

|---|---|---|

| Physicochemical | LogP (lipophilicity), Molecular Weight (MW), pKa (acid dissociation constant) | Relate to the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.org |

| Topological | Wiener Index, Zagreb Indices, Molecular Connectivity Indices (χ) | Encode information about molecular size, shape, and degree of branching from the 2D structure. nih.govresearchgate.net |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describe the electronic aspects of the molecule, crucial for receptor binding and reactivity. frontiersin.org |

Advanced Analytical and Separation Techniques in Research

Chromatographic Methods for Analysis and Purification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase. For (2,6-Dimethoxy-phenoxy)-acetic acid, both liquid and gas chromatography are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of phenoxyacetic acid derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. In this setup, the stationary phase is nonpolar (commonly a C18-bonded silica), while the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The retention of this compound can be finely tuned by adjusting the composition of the mobile phase. To ensure the carboxylic acid group is in its neutral, protonated form, which enhances retention on the nonpolar stationary phase, an acid such as formic acid, acetic acid, or phosphoric acid is often added to the mobile phase to suppress ionization. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs ultraviolet light at specific wavelengths. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient Elution (e.g., 60:40 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient (e.g., 25 °C) |

This is an interactive data table. Users can sort and filter the data as needed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. However, due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required before GC analysis. gcms.cz Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. researchgate.net Common derivatization reagents include diazomethane or boron trifluoride in methanol (for methylation) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). gcms.czresearchgate.net

Once derivatized, the analyte is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5MS). The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov This technique is exceptionally useful for confirming the identity of the compound and for identifying and quantifying impurities in a sample.

Table 2: General GC-MS Protocol for Derivatized this compound

| Step | Description |

| Derivatization | Reaction with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes to form the trimethylsilyl ester. |

| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Injector | Splitless mode at 250°C. |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min. |

| MS Detector | Electron Ionization (EI) at 70 eV. |

| Scan Range | 50-500 m/z. |

This is an interactive data table. Users can sort and filter the data as needed.

Solid Phase Extraction (SPE) is a crucial sample preparation technique used to isolate this compound from complex sample matrices, such as environmental water or biological fluids, prior to chromatographic analysis. epa.gov This process not only concentrates the analyte but also removes interfering substances that could compromise the analysis. For an acidic compound like this compound, a reversed-phase or an anion-exchange SPE sorbent can be used.

In a typical reversed-phase SPE procedure, the sample is first acidified to a pH below the pKa of the carboxylic acid (~3-4), ensuring it is in its neutral form. The sample is then passed through an SPE cartridge packed with a nonpolar sorbent (e.g., C18 or a polymeric sorbent). The analyte is retained on the sorbent via hydrophobic interactions, while more polar impurities pass through. The cartridge is then washed with a weak solvent to remove any remaining interferences. Finally, the purified this compound is eluted from the cartridge with a small volume of a strong, nonpolar organic solvent like methanol or acetonitrile.

Table 3: Representative Reversed-Phase SPE Protocol for this compound

| Step | Procedure | Purpose |

| Conditioning | Pass 5 mL of methanol, followed by 5 mL of acidified water (pH ~2) through the C18 cartridge. | To activate the sorbent and create an environment suitable for analyte retention. |

| Loading | Pass the acidified sample through the cartridge at a slow, steady rate. | To adsorb the analyte onto the stationary phase. |

| Washing | Pass 5 mL of acidified water through the cartridge. | To remove polar interferences. |

| Elution | Elute the analyte with 2 x 2 mL of methanol or acetonitrile. | To desorb the purified analyte for collection and subsequent analysis. |

This is an interactive data table. Users can sort and filter the data as needed.

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their migration in an electric field. For charged species like this compound, Capillary Zone Electrophoresis (CZE) is a powerful, high-resolution separation method. In CZE, the separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) or buffer.

Table 4: Potential Capillary Zone Electrophoresis Conditions for Phenoxyacetic Acid Analysis

| Parameter | Condition |

| Capillary | Fused silica (e.g., 50 µm ID, 50 cm total length) |

| Background Electrolyte | 20 mM Borate buffer with 10% Methanol, pH 9.2 |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (pressure) injection |

| Detection | UV at 220 nm |

This is an interactive data table. Users can sort and filter the data as needed.

Method Development and Validation for Research Applications

Developing a new analytical method for this compound or adapting an existing one for a new application requires a thorough validation process to ensure the results are reliable, reproducible, and accurate. Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

The validation process for an HPLC or GC-MS method would involve assessing several key performance characteristics:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 5: Summary of Key Analytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria (for assay) |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness to the true value. | Recovery of 98.0% - 102.0% |

| Precision (Repeatability) | Agreement between repeated analyses of the same sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | Ability to measure only the analyte of interest. | No interference at the analyte's retention time. |

| LOD & LOQ | Lowest detectable and quantifiable concentrations. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |

| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |

This is an interactive data table. Users can sort and filter the data as needed.

Future Directions and Emerging Research Areas

Exploration of Novel Derivatives and Analogs with Enhanced Bioactivity

The core structure of (2,6-Dimethoxy-phenoxy)-acetic acid serves as a valuable starting point for the synthesis of new derivatives with potentially enhanced biological activities. nih.gov Phenoxyacetic acid and its analogs have a history of diverse biological applications, including use as herbicides, anti-mycobacterial agents, and anti-inflammatory drugs. nih.gov The introduction of different substituents to the phenoxyacetic acid framework can significantly alter the resulting molecule's physicochemical properties and biological effects. nih.gov

Researchers are actively investigating the synthesis of novel analogs to explore a wider range of therapeutic applications. For instance, modifications to the aromatic ring and the acetic acid side chain can lead to compounds with improved efficacy and selectivity for specific biological targets. nih.govnih.gov A recent study focused on creating new phenoxyacetic acid derivatives as selective COX-2 inhibitors for inflammation treatment, demonstrating significant potential with some compounds showing potent inhibition. nih.gov The synthesis of various phenoxy acetamide (B32628) derivatives, including chalcones and indoles, has also been explored for their potential therapeutic activities. nih.gov

Application in Materials Science for Organic Semiconductors

Beyond its biological applications, the phenoxyacetic acid scaffold is being explored for its potential in materials science. Specifically, derivatives of this compound are being investigated as components of organic semiconductors. The synthesis of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid was undertaken as a precursor for creating asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers. nih.gov These types of organic molecules are promising candidates for use as active materials in organic memory devices and for applications in nonlinear optics. nih.gov The specific arrangement and electronic properties of these molecules are crucial for their function in such advanced materials. nih.gov

Bioconjugation and Prodrug Strategies

To overcome challenges such as poor solubility or to enhance drug delivery, this compound and its derivatives can be employed in bioconjugation and prodrug strategies. nih.govmdpi.com A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolic processes. researchgate.net This approach can improve a drug's pharmacokinetic properties.

The carboxylic acid group of this compound provides a convenient handle for creating ester prodrugs. For example, piperazinylalkyl ester prodrugs of 6-methoxy-2-naphthylacetic acid were synthesized to improve percutaneous absorption, with one derivative showing a tenfold increase in skin permeation compared to the parent drug. mdpi.com This strategy of converting a drug into a more lipophilic or soluble prodrug can be a powerful tool to enhance its delivery and efficacy. nih.govmdpi.com The general principle involves chemically modifying a drug to overcome a specific barrier, with the modification being reversible to release the active drug at the target site. acs.org

Advanced Computational Modeling for Drug Discovery and Design

Computational modeling plays an increasingly vital role in modern drug discovery and design. For phenoxyacetic acid derivatives, computational methods can be used to predict how structural modifications will affect their biological activity. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, which often utilize Density Functional Theory (DFT) calculations, can help in understanding the relationship between a molecule's structure and its reactivity. nih.gov

By calculating reactivity descriptors based on the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into how these compounds might interact with biological molecules. nih.gov For example, such studies have shown that chlorinated phenoxyacetic acid derivatives can act as electron acceptors in reactions with biomolecules, and their electrophilicity can be an indicator of toxicity. nih.gov These computational tools allow for the rational design of new derivatives with desired properties, accelerating the discovery of novel therapeutic agents.

Q & A

Q. What are the recommended laboratory methods for synthesizing (2,6-Dimethoxy-phenoxy)-acetic acid?

Methodological Answer: A typical synthesis involves esterification or etherification of 2,6-dimethoxyphenol with a halogenated acetic acid derivative. For example, analogous protocols (e.g., synthesis of 2,4-dichlorophenoxy acetate) use refluxing with methanol and sulfuric acid as a catalyst, followed by precipitation in ice water and recrystallization . Adjustments for this compound may include substituting 2,6-dimethoxyphenol as the starting material and optimizing reaction time (4–6 hours) to account for steric hindrance from methoxy groups. Purity is confirmed via HPLC (>98%) or melting point analysis.

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H NMR can confirm methoxy (-OCH3) proton signals at δ 3.7–3.9 ppm and aromatic protons in the 2,6-substituted phenyl ring (δ 6.5–7.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 226.0845 (C10H12O5) .

- FT-IR : Key absorption bands include C=O (1700–1750 cm⁻¹) and aromatic C-O (1250–1300 cm⁻¹) .

Q. How can researchers assess the purity of synthesized this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) detects impurities at 254 nm .

- Melting Point Analysis : A sharp melting point near 120–125°C indicates purity .

- Elemental Analysis : Carbon and oxygen content should match theoretical values (C: 53.1%, O: 35.4%) .

Advanced Research Questions

Q. How do enzymatic degradation pathways of this compound derivatives vary between phenolic and non-phenolic substrates?